Home > Products > Screening Compounds P85960 > N-(3,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-(3,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

N-(3,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Catalog Number: EVT-4268610
CAS Number:
Molecular Formula: C18H16Cl2N4O2S
Molecular Weight: 423.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a)

N-(3-hydroxyphenyl)-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5g)

    Compound Description: This compound is another 1,2,4-triazole derivative designed for α-glucosidase inhibition. It demonstrated higher α-glucosidase inhibitory potential (IC50 = 158.4 ± 3.4 μM) compared to the positive control, acarbose (IC50 = 351.3 ± 1.8 μM). []

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h)

    Compound Description: This series of compounds combines a 1,2,4-triazole ring system with a thiazole ring, linked by a thioacetamide group. These compounds were synthesized and evaluated for anticancer activity against 60 cancer cell lines. Compounds with specific R groups (R = 2-Cl, 3-Cl, 4-Cl, 2,4-Cl2, 2,5-Cl2) showed notable activity and selectivity towards melanoma. []

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h)

    Compound Description: This series focuses on 1,2,4-triazole derivatives bearing different aryl substituents on the acetamide nitrogen. They were investigated for their in vitro antiproliferative activity against human lung cancer (A549) and mouse embryo fibroblast (NIH/3T3) cell lines. Certain compounds exhibited significant cytotoxicity and induced apoptosis through a pathway potentially involving MMP-9 inhibition. []

    Compound Description: This compound combines a 1,2,4-triazole-3-thiol moiety with theophylline, aiming to investigate their combined actoprotective activity. Results demonstrated a significant increase in swimming duration in rats compared to the control group, highlighting its potential in this area. [, ]

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a)

    Compound Description: This compound, synthesized from 8-hydroxyquinoline and ethyl 2-chloroacetate, contains a quinoline ring and a 1,2,4-triazole ring connected by a thioacetamide linker. It exhibited significant antimicrobial activity against both bacteria and fungi, making it a promising candidate for further investigation. []

N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

    Compound Description: Similar to compound 5a, this compound also features the 1,2,4-triazole-3-ylthioacetamide core with a quinoline ring. It differs by a fluorine atom replacing the nitro group on the benzothiazole substituent. Like 5a, it also displayed significant antimicrobial activity against both bacteria and fungi. []

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

    Compound Description: This acefylline derivative demonstrated moderate anticancer activity against the human liver carcinoma cell line (HepG2), with a cell viability of 22.55 ± 0.95%, compared to the starting drug acefylline (cell viability = 80 ± 3.87%). []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

    Compound Description: This compound is a GPR17 agonist studied for its potential in glioblastoma therapy. When combined with the phenolic compound THTMP, it exhibited synergistic effects in inhibiting GBM cell proliferation, migration, invasion, and colony formation. []

    Compound Description: This triazole derivative, synthesized from a benzothiazole-containing acetamide and a substituted 1,2,4-triazole-3-thione, was tested for its antimicrobial activity. It showed potent activity against Candida species, suggesting its potential as an antifungal agent. []

    Compound Description: This triazole derivative is structurally similar to compound 10, also containing a benzothiazole group. It demonstrated strong antimicrobial activity against various tested bacteria. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

    Compound Description: This compound was identified through virtual screening as a potential inhibitor of FGFR-1, a target for cholangiocarcinoma treatment. It exhibited a good LibDock score (123.289) compared to the known inhibitor infigratinib (122.474), suggesting promising potential for further investigation. []

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

    Compound Description: Identified through virtual screening, this compound is another potential FGFR-1 inhibitor with a LibDock score of 123.353, surpassing that of infigratinib. []

Properties

Product Name

N-(3,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C18H16Cl2N4O2S

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C18H16Cl2N4O2S/c1-26-13-5-2-11(3-6-13)8-16-22-18(24-23-16)27-10-17(25)21-12-4-7-14(19)15(20)9-12/h2-7,9H,8,10H2,1H3,(H,21,25)(H,22,23,24)

InChI Key

OZJLXZJLYYMQAE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.